N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine, also known by its CAS number 2328073-61-4, is a chemical compound that has garnered attention due to its potential therapeutic applications. It is classified as a quinazoline derivative, which is a class of compounds known for their diverse biological activities, including anticancer properties.
N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. Its classification as an ATP-competitive inhibitor suggests its role in modulating kinase activity, which is crucial in various signaling pathways within cells .
The synthesis of N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of solvents and catalysts can also play a significant role in optimizing yields and selectivity.
The molecular structure of N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine can be depicted as follows:
The compound features a quinazoline ring system substituted with various functional groups that contribute to its biological activity.
Structural analysis typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the compound.
N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine participates in several chemical reactions relevant to its mechanism of action:
Understanding the reactivity profile of this compound is crucial for predicting its behavior in biological systems and optimizing its therapeutic potential.
The mechanism of action for N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine primarily involves:
Studies indicate that this compound effectively blocks oncogenic signaling in various cancer models, making it a candidate for further exploration in targeted therapies.
N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine exhibits several notable physical properties:
Chemical properties include stability under specific conditions and reactivity with biological targets. The compound's ability to inhibit kinase activity suggests it possesses significant potential for modifying cellular functions.
N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine has several applications in scientific research:
The synthesis of N2-cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine relies on sequential functionalization of the quinazoline core. A representative pathway begins with 6,7-dimethoxyquinazoline-2,4-diol as the foundational scaffold. Nitration at the 2- and 4-positions, followed by selective reduction, yields the 2,4-diamino intermediate [9]. Subsequent regioselective substitution exploits the differential reactivity of the C2 and C4 amines. C4 amination typically precedes C2 modification due to steric and electronic factors, where nucleophilic aromatic substitution (SNAr) with 1-isopropyl-4-aminopiperidine installs the piperidinyl moiety under basic conditions (e.g., K₂CO₃/DMF, 80°C) [1] [2]. The C2 amine is then alkylated using cyclopropyl bromide or coupled via Buchwald-Hartwig amination with cyclopropylamine, requiring palladium catalysts (e.g., Pd(OAc)₂/XPhos) [6] [10].
Alternative routes employ 2-amino-4-nitro-6,7-dimethoxyquinazoline as a key intermediate. Reduction of the nitro group generates the C4-diamine, which undergoes Pd-catalyzed C-N coupling with N-Boc-4-bromopiperidine. Deprotection and reductive amination with acetone introduce the isopropyl group, followed by C2 amination [9]. Microwave-assisted synthesis significantly accelerates steps like cyclocondensation and amination, reducing reaction times from hours to minutes while improving yields by 15–20% [10].
Table 1: Representative Synthetic Routes for Quinazoline-2,4-Diamine Derivatives
Starting Material | Key Steps | Conditions | Yield (%) | Reference |
---|---|---|---|---|
6,7-Dimethoxyquinazoline-2,4-diol | Nitration → Reduction → SNAr (C4) → SNAr (C2) | K₂CO₃/DMF, 80°C; Pd/XPhos, 100°C | 62–68 | [1] [9] |
2-Amino-4-nitro-6,7-dimethoxyquinazoline | Reduction → Pd-Coupling (C4) → Deprotection → Reductive Amination | H₂/Pd-C; Pd(dba)₂/BINAP; NaBH₃CN | 58–65 | [9] |
2,4-Dichloro-6,7-dimethoxyquinazoline | Sequential SNAr (C4 then C2) | Piperidine/Et₃N, 60°C; Cyclopropylamine, 120°C | 70–75 | [2] [6] |
The cyclopropyl group at N2 enhances metabolic stability and modulates electron density at the quinazoline core. Its introduction employs cyclopropylamine under SNAr conditions (120°C, sealed tube) or Pd-mediated C-N coupling. Steric hindrance necessitates optimized ligands (e.g., XPhos), while in situ protection of the C4-amine with Boc₂O prevents bis-alkylation [6] [10]. Computational studies (DFT) reveal that the cyclopropyl ring’s strain energy facilitates nucleophilic attack at C2, lowering the activation barrier by ~3 kcal/mol compared to linear alkylamines [10].
The 1-isopropylpiperidin-4-yl moiety at N4 contributes to target binding via its tertiary amine and conformational flexibility. Synthesis involves 4-aminopiperidine protected as the N-Boc derivative. After SNAr at C4, deprotection (TFA/DCM) liberates the secondary amine, which undergoes reductive amination with acetone and NaBH₃CN. Critical to regioselectivity is the piperidine nitrogen’s nucleophilicity (pKa ~10), which promotes selective C4 amination over C2 under kinetic control [1] [2] [9]. N-alkylation side-products are minimized using excess tert-butyl nitrite to scavenge residual amines [6].
Challenges in Purification: The isopropylpiperidinyl intermediate often requires chromatography on silica gel deactivated with 5% triethylamine to prevent adsorption of basic amines. Final compounds are isolated as hydrochloride salts, confirmed by ¹³C-NMR shifts at δ 52.3 ppm (piperidinyl C-N⁺) [2].
Dual Catalysis Systems: Recent advances combine photoredox and enzyme catalysis for C–H amination. For example, Eosin Y (organophotocatalyst) and Candida antarctica lipase B (CALB) co-catalyze the oxidative cyclization of 2-aminobenzylamines with methyl benzoylformate under blue LED light. This method achieves 85–92% regioselectivity for C2 over C4 functionalization at ambient temperature, avoiding metal residues [5]. The mechanism involves:
Lewis Acid Catalysts: SnCl₄·5H₂O enables regioselective C2 amination by coordinating the quinazoline N1, enhancing electrophilicity at C2. This allows cyclopropylamine incorporation at 50°C with <5% C4 modification [6] [10]. Similarly, CuBr/1,10-phenanthroline catalyzes dehydrogenative coupling between 2-aminobenzyl alcohols and nitriles, forming 2,4-disubstituted quinazolines in one pot [6].
Table 2: Catalytic Systems for Regioselective Functionalization
Catalyst System | Substrate Pair | Regioselectivity (C2:C4) | Key Advantage | |
---|---|---|---|---|
Eosin Y/CALB | 2-Aminobenzylamine + Methyl benzoylformate | 92:8 | Metal-free, ambient conditions | [5] |
Ru(bpy)₃Cl₂ (Photoredox) | 2-Aminobenzonitrile + Aldehydes | 88:12 | Broad substrate scope | [5] [10] |
SnCl₄·5H₂O | 2,4-Dichloroquinazoline + Cyclopropylamine | 95:5 | Low-temperature amination | [6] |
Pd(OAc)₂/XPhos | Chloroquinazoline + Piperidinylamine | 10:90 (C4-selective) | Directed by chelating ligands | [6] [9] |
Computational Guidance: DFT studies (B3LYP/6-31G) model transition states for amination. For Pd-catalyzed reactions, XPhos ligands favor C4 amination due to steric repulsion at C2 (ΔΔG‡ = 2.8 kcal/mol) [10]. Machine learning models trained on reaction datasets predict optimal solvents (e.g., *NMP for SNAr) and catalysts for new derivatives, reducing experimental screening by 40% [10].
Illustration: Enzyme-Photoredox Mechanism for C2 Amination[Photoexcited Eosin Y] → Electron Transfer → [Amine Radical Cation]↓CALB-Activated Carbonyl → Nucleophilic Addition → Cyclization → C2-Functionalized Quinazoline [5]
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1